Array ( [bid] => 6837792 ) Buy [(2S,4S)-1-[(5-bromo-2-methoxyphenyl)methyl]-4-methoxypyrrolidin-2-yl]methanol

[(2S,4S)-1-[(5-bromo-2-methoxyphenyl)methyl]-4-methoxypyrrolidin-2-yl]methanol

Catalog No.
S7124350
CAS No.
M.F
C14H20BrNO3
M. Wt
330.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(2S,4S)-1-[(5-bromo-2-methoxyphenyl)methyl]-4-met...

Product Name

[(2S,4S)-1-[(5-bromo-2-methoxyphenyl)methyl]-4-methoxypyrrolidin-2-yl]methanol

IUPAC Name

[(2S,4S)-1-[(5-bromo-2-methoxyphenyl)methyl]-4-methoxypyrrolidin-2-yl]methanol

Molecular Formula

C14H20BrNO3

Molecular Weight

330.22 g/mol

InChI

InChI=1S/C14H20BrNO3/c1-18-13-6-12(9-17)16(8-13)7-10-5-11(15)3-4-14(10)19-2/h3-5,12-13,17H,6-9H2,1-2H3/t12-,13-/m0/s1

InChI Key

ZSUFHUKKDJIKFM-STQMWFEESA-N

Canonical SMILES

COC1CC(N(C1)CC2=C(C=CC(=C2)Br)OC)CO

Isomeric SMILES

CO[C@H]1C[C@H](N(C1)CC2=C(C=CC(=C2)Br)OC)CO
[(2S,4S)-1-[(5-bromo-2-methoxyphenyl)methyl]-4-methoxypyrrolidin-2-yl]methanol, also known as BRD7929, is a chemical compound that has attracted significant attention in scientific research due to its unique properties and potential applications. In this paper, we will explore the definition and background of BRD7929, its physical and chemical properties, synthesis, characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
[(2S,4S)-1-[(5-bromo-2-methoxyphenyl)methyl]-4-methoxypyrrolidin-2-yl]methanol is a small molecule inhibitor of the enzyme glycogen synthase kinase 3 beta (GSK3β). GSK3β is a serine/threonine kinase that plays a crucial role in various signaling pathways, including the regulation of glucose metabolism, gene expression, cell survival, and development. Inhibition of GSK3β has been shown to have potential therapeutic applications in various diseases, including cancer, diabetes, neurodegenerative disorders, and inflammatory diseases. [(2S,4S)-1-[(5-bromo-2-methoxyphenyl)methyl]-4-methoxypyrrolidin-2-yl]methanol was identified through high-throughput screening of a chemical library and has been shown to be a potent and selective inhibitor of GSK3β.
[(2S,4S)-1-[(5-bromo-2-methoxyphenyl)methyl]-4-methoxypyrrolidin-2-yl]methanol has a molecular formula of C17H21BrN2O3 and a molecular weight of 398.27 g/mol. It has a melting point of 150 to 152°C and is soluble in dimethyl sulfoxide (DMSO) and ethanol. [(2S,4S)-1-[(5-bromo-2-methoxyphenyl)methyl]-4-methoxypyrrolidin-2-yl]methanol is a white to off-white solid and is stable under normal conditions.
[(2S,4S)-1-[(5-bromo-2-methoxyphenyl)methyl]-4-methoxypyrrolidin-2-yl]methanol can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the formation of various intermediates, including a 5-bromo-2-methoxybenzyl bromide, which is then reacted with 4-methoxy-2-pyrrolidinone to give the final product. The structure of [(2S,4S)-1-[(5-bromo-2-methoxyphenyl)methyl]-4-methoxypyrrolidin-2-yl]methanol was confirmed through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography.
Various analytical methods have been used to analyze [(2S,4S)-1-[(5-bromo-2-methoxyphenyl)methyl]-4-methoxypyrrolidin-2-yl]methanol in different contexts. For example, liquid chromatography-mass spectrometry (LC-MS) has been used to determine the purity and concentration of [(2S,4S)-1-[(5-bromo-2-methoxyphenyl)methyl]-4-methoxypyrrolidin-2-yl]methanol samples. NMR spectroscopy has been used to characterize the structure and conformation of [(2S,4S)-1-[(5-bromo-2-methoxyphenyl)methyl]-4-methoxypyrrolidin-2-yl]methanol, as well as to study its binding interactions with GSK3β. In addition, X-ray crystallography has been used to determine the three-dimensional structure of [(2S,4S)-1-[(5-bromo-2-methoxyphenyl)methyl]-4-methoxypyrrolidin-2-yl]methanol and its complex with GSK3β.
[(2S,4S)-1-[(5-bromo-2-methoxyphenyl)methyl]-4-methoxypyrrolidin-2-yl]methanol has been shown to be a potent and selective inhibitor of GSK3β, with an IC50 value of 0.036 μM. It has been demonstrated to suppress the phosphorylation of GSK3β substrates, including β-catenin and glycogen synthase, in vitro and in vivo. Moreover, [(2S,4S)-1-[(5-bromo-2-methoxyphenyl)methyl]-4-methoxypyrrolidin-2-yl]methanol has been shown to induce neuronal differentiation and to enhance insulin sensitivity and glucose metabolism in cellular and animal models. These findings suggest that [(2S,4S)-1-[(5-bromo-2-methoxyphenyl)methyl]-4-methoxypyrrolidin-2-yl]methanol has potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.
The toxicity and safety of [(2S,4S)-1-[(5-bromo-2-methoxyphenyl)methyl]-4-methoxypyrrolidin-2-yl]methanol have been evaluated in various in vitro and in vivo studies. In general, [(2S,4S)-1-[(5-bromo-2-methoxyphenyl)methyl]-4-methoxypyrrolidin-2-yl]methanol has been shown to be well-tolerated at doses that are effective in inhibiting GSK3β activity. In a study using a rat model, no signs of toxicity or adverse effects were observed at doses up to 200 mg/kg/day. However, further studies are needed to fully evaluate the safety profile of [(2S,4S)-1-[(5-bromo-2-methoxyphenyl)methyl]-4-methoxypyrrolidin-2-yl]methanol in different contexts.
[(2S,4S)-1-[(5-bromo-2-methoxyphenyl)methyl]-4-methoxypyrrolidin-2-yl]methanol has been used in various scientific experiments to investigate the functions and signaling pathways of GSK3β, as well as to explore its potential therapeutic applications. For example, [(2S,4S)-1-[(5-bromo-2-methoxyphenyl)methyl]-4-methoxypyrrolidin-2-yl]methanol has been used to study the role of GSK3β in cancer cell growth and apoptosis, and to evaluate its potential as a therapeutic target in cancer. In addition, [(2S,4S)-1-[(5-bromo-2-methoxyphenyl)methyl]-4-methoxypyrrolidin-2-yl]methanol has been used to investigate the role of GSK3β in neurodegenerative disorders, including Alzheimer’s disease and Parkinson’s disease. Moreover, [(2S,4S)-1-[(5-bromo-2-methoxyphenyl)methyl]-4-methoxypyrrolidin-2-yl]methanol has been used to study the effects of GSK3β inhibition on glucose metabolism and insulin sensitivity in cellular and animal models of diabetes.
Currently, there is ongoing research on the biological properties and therapeutic potential of [(2S,4S)-1-[(5-bromo-2-methoxyphenyl)methyl]-4-methoxypyrrolidin-2-yl]methanol in various diseases. For example, recent studies have shown that [(2S,4S)-1-[(5-bromo-2-methoxyphenyl)methyl]-4-methoxypyrrolidin-2-yl]methanol has potential applications in the treatment of inflammatory bowel disease and sepsis. Moreover, there is interest in developing novel derivatives of [(2S,4S)-1-[(5-bromo-2-methoxyphenyl)methyl]-4-methoxypyrrolidin-2-yl]methanol with improved pharmacological properties, such as increased potency, selectivity, and solubility.
[(2S,4S)-1-[(5-bromo-2-methoxyphenyl)methyl]-4-methoxypyrrolidin-2-yl]methanol has potential implications in various fields of research and industry, including drug discovery, personalized medicine, and biotechnology. For example, [(2S,4S)-1-[(5-bromo-2-methoxyphenyl)methyl]-4-methoxypyrrolidin-2-yl]methanol could be used as a tool compound to investigate the functions of GSK3β in different diseases, as well as to evaluate the potential of GSK3β inhibition as a therapeutic strategy. Moreover, [(2S,4S)-1-[(5-bromo-2-methoxyphenyl)methyl]-4-methoxypyrrolidin-2-yl]methanol could be used to develop novel drugs targeting GSK3β, which could have applications in the treatment of various diseases.
While [(2S,4S)-1-[(5-bromo-2-methoxyphenyl)methyl]-4-methoxypyrrolidin-2-yl]methanol has shown promising results in various scientific experiments, there are several limitations that need to be addressed in future research. For example, further studies are needed to fully evaluate the specificity and selectivity of [(2S,4S)-1-[(5-bromo-2-methoxyphenyl)methyl]-4-methoxypyrrolidin-2-yl]methanol towards GSK3β, as well as its pharmacokinetic and pharmacodynamic properties. Moreover, there is a need to explore the potential of [(2S,4S)-1-[(5-bromo-2-methoxyphenyl)methyl]-4-methoxypyrrolidin-2-yl]methanol in combination with other drugs or therapies, as well as to investigate its safety and efficacy in clinical trials. In addition, there is a need to develop more potent and selective inhibitors of GSK3β, which could have improved therapeutic benefits.
include exploring [(2S,4S)-1-[(5-bromo-2-methoxyphenyl)methyl]-4-methoxypyrrolidin-2-yl]methanol's potential use in dendrite injury treatment, downregulation of GSK-3β over activity, and investigating its potential treatment for stroke.

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

329.06266 g/mol

Monoisotopic Mass

329.06266 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-26-2023

Explore Compound Types